trans-Cyclooctene-amine hydrochloride trans-Cyclooctene-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13789831
InChI: InChI=1S/C12H22N2O2.ClH/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11;/h1-2,11H,3-10,13H2,(H,14,15);1H/b2-1-;
SMILES: C1CC=CCCC(C1)OC(=O)NCCCN.Cl
Molecular Formula: C12H23ClN2O2
Molecular Weight: 262.77 g/mol

trans-Cyclooctene-amine hydrochloride

CAS No.:

Cat. No.: VC13789831

Molecular Formula: C12H23ClN2O2

Molecular Weight: 262.77 g/mol

* For research use only. Not for human or veterinary use.

trans-Cyclooctene-amine hydrochloride -

Specification

Molecular Formula C12H23ClN2O2
Molecular Weight 262.77 g/mol
IUPAC Name [(4Z)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate;hydrochloride
Standard InChI InChI=1S/C12H22N2O2.ClH/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11;/h1-2,11H,3-10,13H2,(H,14,15);1H/b2-1-;
Standard InChI Key GIYQQURLGCGUKK-ODZAUARKSA-N
Isomeric SMILES C1C/C=C\CCC(C1)OC(=O)NCCCN.Cl
SMILES C1CC=CCCC(C1)OC(=O)NCCCN.Cl
Canonical SMILES C1CC=CCCC(C1)OC(=O)NCCCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of trans-cyclooctene-amine hydrochloride consists of an eight-membered cycloalkene ring in the trans configuration, which imposes significant ring strain (approximately 35.6 kcal/mol) . This strain arises from the non-planar "crown" conformation of the TCO ring, where alternating equatorial and axial hydrogen atoms create torsional stress . The terminal primary amine (–NH2_2) is linked via a short spacer arm, minimizing steric hindrance and preserving the reactivity of both functional groups .

Electronic Configuration

The distorted double bond in TCO elevates the energy of its highest occupied molecular orbital (HOMO), enhancing its reactivity as a dienophile in inverse electron-demand Diels–Alder (IEDDA) reactions . Computational studies indicate that the HOMO energy of TCO is 0.5–1.0 eV higher than that of cis-cyclooctene, enabling rapid cycloadditions with tetrazines .

Physicochemical Characteristics

Key properties of trans-cyclooctene-amine hydrochloride include:

PropertyValueSource
SolubilityDCM, Chloroform, DMSO, DMF
Purity>90% (via NHS ester reaction)
Storage Conditions-20°C, desiccated
Stability in Aqueous MediaModerate (hydrolyzes over days)

Synthesis and Functionalization

Historical Synthesis Routes

The first synthesis of trans-cyclooctene derivatives dates to 1950, when Ziegler and Wilms produced TCO via Hoffman elimination of trimethylcyclooctyl ammonium iodide . Early methods suffered from low yields due to competing cis-cyclooctene (CCO) formation, but subsequent advances introduced silver nitrate complexation to isolate pure TCO . Modern protocols often employ photoisomerization of CCO under UV light (254 nm) in the presence of a photosensitizer like methyl benzoate .

Photoisomerization Protocol

A representative synthesis involves irradiating a solution of cis-cyclooctene in diethyl ether with 254 nm light for 11 hours, achieving >95% conversion to TCO . The trans isomer is then purified via active removal of residual cis-cyclooctene using column chromatography .

Derivatization Strategies

The primary amine group in trans-cyclooctene-amine hydrochloride reacts selectively with carboxyl groups via carbodiimide-mediated coupling (e.g., EDC or DCC) or activated esters (e.g., NHS esters) . For example, conjugating TCO-amine to a monoclonal antibody involves:

  • Activating the antibody’s carboxyl groups with EDC/NHS.

  • Adding TCO-amine hydrochloride (molar ratio 1:10) in pH 7.4 phosphate buffer.

  • Purifying the TCO-labeled antibody via size-exclusion chromatography .

This yields stable amide bonds with minimal mass addition (262.8 Da), preserving the biomolecule’s function .

Reactivity in Bioorthogonal Chemistry

Inverse Electron-Demand Diels–Alder (IEDDA) Reactions

trans-Cyclooctene-amine hydrochloride exhibits exceptional reactivity toward tetrazines, with second-order rate constants (k2k_2) exceeding 103M1s110^3 \, \text{M}^{-1}\text{s}^{-1} in aqueous media . This reaction proceeds via a concerted mechanism where the electron-deficient tetrazine interacts with the electron-rich TCO’s HOMO .

Rate Enhancement Strategies

Recent derivatives like dioxolane-fused TCO (d-TCO) and cis-cyclopropane-fused TCO (s-TCO) have improved reactivity:

Derivativek2(M1s1)k_2 \, (\text{M}^{-1}\text{s}^{-1})Improvement vs. TCOSource
d-TCO2.7×1042.7 \times 10^427-fold
s-TCO1.6×1041.6 \times 10^4160-fold

These modifications enforce a strained "half-chair" conformation, reducing the activation energy (ΔG\Delta G^\ddagger) by 3.0–3.3 kcal/mol .

Stability Considerations

Despite its reactivity, TCO-amine hydrochloride demonstrates remarkable stability in biological matrices. Racemization occurs slowly (t1/2>30dayst_{1/2} > 30 \, \text{days} at 37°C), and the compound retains >80% reactivity after 72 hours in serum .

Applications in Biotechnology and Medicine

Bioconjugation Platforms

The amine-carboxyl coupling chemistry of TCO-amine hydrochloride enables precise conjugation of biomolecules:

  • Antibody-Drug Conjugates (ADCs): TCO-labeled antibodies react with tetrazine-linked cytotoxic agents, achieving drug-to-antibody ratios (DAR) of 3.8–4.2 with <5% aggregation .

  • 18F Radiolabeling: TCO-amine reacts with tetrazine-bearing 18F probes (e.g., [18F][^{18}\text{F}]FB-sTCO) for positron emission tomography (PET), achieving radiochemical yields >90% in 10 minutes .

Surface Functionalization

Self-assembled monolayers (SAMs) of TCO-amine on gold surfaces enable site-specific immobilization of tetrazine-modified proteins. X-ray photoelectron spectroscopy (XPS) confirms monolayer densities of 3.2×1014molecules/cm23.2 \times 10^{14} \, \text{molecules/cm}^2 .

Therapeutic Development

In preclinical studies, TCO-amine-functionalized nanoparticles loaded with doxorubicin show 5-fold higher tumor accumulation in murine models compared to non-targeted particles . The TCO-tetrazine linkage ensures controlled drug release at acidic tumor microenvironments (pH 5.5–6.5) .

Recent Advances and Future Directions

Hydrophilic TCO Derivatives

To address the limited aqueous solubility of native TCO, researchers have synthesized PEGylated variants (e.g., TCO-PEG4_4-amine) with solubility >50 mg/mL in water . These derivatives maintain k2k_2 values of 1.2×103M1s11.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}, enabling applications in live-cell labeling .

Dual-Reactive TCO Platforms

Bifunctional TCO-amine derivatives bearing orthogonal click handles (e.g., azides or alkynes) permit sequential conjugation. For instance, a TCO-amine-DBCO molecule enables:

  • Initial IEDDA reaction with tetrazine-modified surfaces.

  • Subsequent strain-promoted alkyne-azide cycloaddition (SPAAC) for secondary labeling .

This approach achieves 92% conjugation efficiency in two-step protocols .

Challenges and Limitations

Despite its utility, TCO-amine hydrochloride faces challenges:

  • Hydrolysis Sensitivity: The amine group undergoes gradual hydrolysis in aqueous buffers (t1/2 ≈ 7 days at pH 7.4), necessitating fresh preparation before use .

  • Cost: At $450–$600 per gram, large-scale applications remain economically challenging .

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